molecular formula C23H28N2O B4925069 2-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline

2-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No. B4925069
M. Wt: 348.5 g/mol
InChI Key: WMQLARKVGCLBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, commonly known as MTIQ, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. MTIQ belongs to the class of tetrahydroisoquinoline derivatives and has been found to exhibit unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MTIQ is not fully understood. However, it has been found to interact with various receptors in the brain, including dopamine, serotonin, and norepinephrine receptors. MTIQ has also been found to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
MTIQ has been found to exhibit unique biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in various physiological processes. MTIQ has also been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

MTIQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for extended periods. However, MTIQ has some limitations for lab experiments. It has a low solubility in water, which may limit its use in some experiments. In addition, the mechanism of action of MTIQ is not fully understood, which may limit its use in some studies.

Future Directions

There are several future directions for the study of MTIQ. One potential direction is the development of new derivatives of MTIQ that exhibit improved pharmacological properties. Another potential direction is the study of the effects of MTIQ on other neurotransmitters and receptors in the brain. In addition, the potential use of MTIQ in the treatment of other neurological disorders, such as Alzheimer's disease, should be explored. Finally, the development of new methods for the synthesis of MTIQ should be investigated to improve its accessibility and reduce its cost.

Synthesis Methods

The synthesis of MTIQ involves a multistep process that starts with the reaction of 3-methylbenzylamine with ethyl acetoacetate to form 1-(3-methylbenzyl)-4-piperidinone. The piperidinone is then reduced to the corresponding piperidine using sodium borohydride. The resulting piperidine is then reacted with 2-nitrobenzaldehyde in the presence of ammonium acetate to form the final product, MTIQ.

Scientific Research Applications

MTIQ has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, antipsychotic, and anti-inflammatory properties. MTIQ has also been studied for its potential use in the treatment of Parkinson's disease and as a neuroprotective agent. In addition, MTIQ has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-[(3-methylphenyl)methyl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O/c1-18-5-4-6-19(15-18)16-24-12-9-21(10-13-24)23(26)25-14-11-20-7-2-3-8-22(20)17-25/h2-8,15,21H,9-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQLARKVGCLBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydroisoquinolin-2(1H)-yl[1-(3-methylbenzyl)piperidin-4-yl]methanone

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